![molecular formula C17H18N2O5S B4623495 2-[(2-methoxyethyl)thio]-N-(2-methoxy-5-nitrophenyl)benzamide](/img/structure/B4623495.png)

2-[(2-methoxyethyl)thio]-N-(2-methoxy-5-nitrophenyl)benzamide

Overview

Description

Synthesis Analysis

The synthesis of benzamide derivatives often involves acylation reactions where an amine reacts with an acyl chloride or an acid anhydride. In the case of "2-[(2-methoxyethyl)thio]-N-(2-methoxy-5-nitrophenyl)benzamide," the synthesis could potentially involve the condensation of 2-methoxy-5-nitroaniline with a suitable methoxyethylthio-benzoyl chloride. While specific synthesis details for this compound are not directly available, a related synthesis involves the preparation of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents, which suggests a similar synthetic approach could be applied (Ertan et al., 2007).

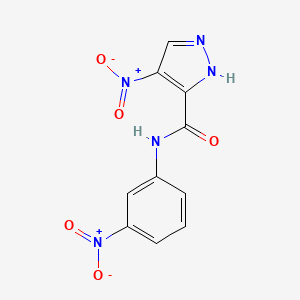

Molecular Structure Analysis

Molecular structure analysis of benzamide derivatives, including "2-[(2-methoxyethyl)thio]-N-(2-methoxy-5-nitrophenyl)benzamide," typically involves spectroscopic techniques like IR, NMR, and possibly X-ray crystallography. These techniques help in elucidating the compound's structural features, such as the arrangement of functional groups and the overall molecular conformation. A study on a similar compound, 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide, utilized IR, 1H-NMR, 13C-NMR, and LC-MS data for structure elucidation, which could be relevant for analyzing "2-[(2-methoxyethyl)thio]-N-(2-methoxy-5-nitrophenyl)benzamide" as well (Bhaskar et al., 2019).

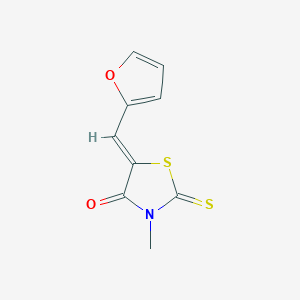

Chemical Reactions and Properties

Benzamide derivatives can undergo various chemical reactions, including hydrolysis, amination, and halogenation, depending on the functional groups present in the molecule. The thioether and nitro groups in "2-[(2-methoxyethyl)thio]-N-(2-methoxy-5-nitrophenyl)benzamide" may offer unique reactivity, such as participation in nucleophilic substitutions or reductions. Studies on related compounds provide insights into possible reactions, such as the preparation and reactivity of 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide derivatives (Sharma et al., 2016).

Physical Properties Analysis

The physical properties of "2-[(2-methoxyethyl)thio]-N-(2-methoxy-5-nitrophenyl)benzamide," such as melting point, solubility, and crystalline structure, are crucial for its characterization and application. These properties can be determined through thermal analysis (TGA/DTA) and solubility tests in various solvents. For example, physicochemical and DFT studies on organic NLO single crystals of related benzamides provide valuable data on the compound's stability and solubility characteristics (Prabukanthan et al., 2022).

Chemical Properties Analysis

Understanding the chemical properties of "2-[(2-methoxyethyl)thio]-N-(2-methoxy-5-nitrophenyl)benzamide" involves studying its reactivity, stability under various conditions, and interactions with other chemical entities. This includes examining its acid-base behavior, potential for redox reactions, and compatibility with various reagents and solvents. Insights into these properties can be gleaned from studies on similar compounds, such as the synthesis and characterization of N-phenyl-benzamides and their corrosion inhibition studies (Mishra et al., 2018).

Scientific Research Applications

Corrosion Inhibition

- Application : N-Phenyl-benzamide derivatives, which have structural similarities to 2-[(2-methoxyethyl)thio]-N-(2-methoxy-5-nitrophenyl)benzamide, are effective as corrosion inhibitors, particularly for mild steel in acidic environments. Methoxy substituents enhance this inhibition efficiency.

- Details : Electrochemical impedance spectroscopy and polarization studies indicate these derivatives act as interface corrosion inhibitors, with high adsorption values at metal/electrolyte interfaces and follow the Langmuir adsorption isotherm.

- Source : (Mishra et al., 2018).

Molecular Dynamics and Density Functional Theory (DFT) Studies

- Application : These derivatives are also subjects of molecular dynamic simulations and DFT studies, helping to understand their interaction mechanisms and efficiency.

- Details : DFT indices like EHOMO, ELUMO, electronegativity, softness, hardness, dipole moment, energy band gap, and electron transfer are derived to support experimental findings.

- Source : (Mishra et al., 2018).

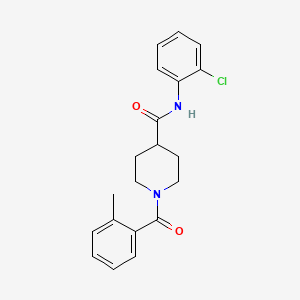

Anti-Infective Properties

- Application : Compounds structurally related to 2-[(2-methoxyethyl)thio]-N-(2-methoxy-5-nitrophenyl)benzamide, such as thiazolides, show a broad spectrum of activities against various pathogens, including bacteria, protozoa, and viruses.

- Details : The presence of nitro and methoxy groups plays a significant role in their activity against specific pathogens and in pharmaceutical properties.

- Source : (Hemphill et al., 2012).

Synthesis and Characterization

- Application : These benzamide derivatives are used in various synthetic pathways, providing insights into the synthesis of more complex compounds with potential pharmaceutical applications.

- Details : Studies focus on the synthesis process, characterization, and potential applications in medicinal chemistry.

- Sources : (Bailey et al., 1999), (Jin et al., 2005).

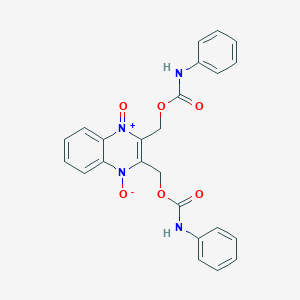

Supramolecular Chemistry

- Application : Investigation into the structural aspects and supramolecular packing motifs of benzamide derivatives, offering insights into potential applications in material science.

- Details : The study reveals novel organizational motifs, which could be useful in designing advanced materials.

- Source : (Lightfoot et al., 1999).

Anticancer Research

- Application : Some benzamide derivatives have been explored for their anticancer activities, showing potential as novel therapeutic agents.

- Details : These compounds have been tested against various cancer cell lines, indicating their efficacy and mechanisms of action.

- Sources : (Mohan et al., 2021), (Hour et al., 2007).

properties

IUPAC Name |

2-(2-methoxyethylsulfanyl)-N-(2-methoxy-5-nitrophenyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O5S/c1-23-9-10-25-16-6-4-3-5-13(16)17(20)18-14-11-12(19(21)22)7-8-15(14)24-2/h3-8,11H,9-10H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSIWIVMEJXRHTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCSC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24782139 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-[(2-methoxyethyl)sulfanyl]-N-(2-methoxy-5-nitrophenyl)benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[2-(2-chloro-5-methylphenoxy)propanoyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4623417.png)

![methyl 6-(4-chlorophenyl)-9,9-dimethyl-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate](/img/structure/B4623436.png)

![5-cyclohexyl-4-{[3-(2-methoxyphenyl)-2-propen-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B4623447.png)

![6-({[3-(methoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4623469.png)

![N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B4623479.png)